molecular formula C21H19F3N2O3 B8298846 4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile

4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile

Cat. No.: B8298846
M. Wt: 404.4 g/mol
InChI Key: GASSYLHJBZBZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile involves multiple stepsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitrile group can produce an amine .

Scientific Research Applications

4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy-benzyl group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.4 g/mol

IUPAC Name

4-[1-[(2-hydroxyphenyl)methyl]-4,4-dimethyl-2-oxopyrrolidin-3-yl]oxy-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C21H19F3N2O3/c1-20(2)12-26(11-14-5-3-4-6-17(14)27)19(28)18(20)29-15-8-7-13(10-25)16(9-15)21(22,23)24/h3-9,18,27H,11-12H2,1-2H3

InChI Key

GASSYLHJBZBZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1OC2=CC(=C(C=C2)C#N)C(F)(F)F)CC3=CC=CC=C3O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of example 11 was produced by subjecting the product of example 10 to a demethylation reaction analogous to that described in example 8. MS (APCl, M+1) 405.2 LCMS: 50-2% H2O, 214 nm, 2.839 min, 100%
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